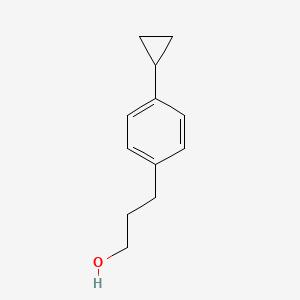

3-(4-Cyclopropylphenyl)propan-1-ol

説明

3-(4-Cyclopropylphenyl)propan-1-ol is a propanol derivative featuring a cyclopropyl-substituted phenyl ring at the third carbon of the alcohol chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural motif, which combines the steric and electronic effects of the cyclopropyl group with the hydrophilicity of the alcohol moiety.

特性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC名 |

3-(4-cyclopropylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H16O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,1-2,7-9H2 |

InChIキー |

JIZCWCYVUYGWOK-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CC=C(C=C2)CCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Cyclopropylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

3-(4-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(4-Cyclopropylphenyl)propanal or 3-(4-Cyclopropylphenyl)propanoic acid.

Reduction: 3-(4-Cyclopropylphenyl)propane.

Substitution: 3-(4-Cyclopropylphenyl)propyl chloride.

科学的研究の応用

3-(4-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl and phenyl groups may interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.

類似化合物との比較

Limitations of Available Evidence

The provided evidence focuses solely on the bromophenyl analog, limiting direct comparisons. Further studies on the cyclopropyl variant’s spectroscopic data (NMR, IR), solubility, and synthetic protocols are needed to fully assess its utility relative to other derivatives.

生物活性

3-(4-Cyclopropylphenyl)propan-1-ol is a compound of interest in pharmaceutical research due to its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 174.24 g/mol. The compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Animal models have shown that this compound may possess antidepressant-like effects, potentially through modulation of serotonergic pathways.

- Analgesic Properties : It has been observed to reduce pain responses in rodent models, indicating potential use in pain management.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory conditions.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in a forced swim test.

- Results : The compound significantly reduced immobility time compared to controls, suggesting potential efficacy in treating depression.

-

Analgesic Activity Assessment :

- Objective : To assess pain relief in a hot plate test.

- Results : Mice treated with the compound showed increased latency to pain response, indicating analgesic properties.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects using carrageenan-induced paw edema.

- Results : The compound reduced paw swelling significantly compared to the control group, highlighting its anti-inflammatory potential.

Data Tables

| Study Type | Objective | Key Findings |

|---|---|---|

| Antidepressant Study | Evaluate antidepressant-like effects | Reduced immobility time in forced swim test |

| Analgesic Activity | Assess pain relief | Increased latency to pain response in hot plate |

| Inflammation Model | Investigate anti-inflammatory effects | Significant reduction in paw swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。